molecular formula C12H10FN3O3S B5978531 {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No. B5978531
M. Wt: 295.29 g/mol
InChI Key: FMXAJPBZKIEHEK-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, also known as FBTA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. FBTA is a thiazolidine derivative that has been synthesized through various methods, and its unique chemical structure has been shown to exhibit a wide range of biological and physiological effects.

Mechanism of Action

The mechanism of action of {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is complex and not fully understood. It is believed that {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid exerts its biological effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has also been shown to interact with various biological molecules, including proteins and DNA, which may contribute to its biological effects.
Biochemical and Physiological Effects
{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid exhibits antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have demonstrated that {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can reduce inflammation and oxidative stress in animal models of disease, and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel materials and the exploration of new biological pathways. However, there are also limitations to using {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for research on {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid. One area of interest is the development of new pharmaceuticals based on {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, which may have potential applications for the treatment of various diseases. Another area of interest is the synthesis of novel materials using {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, which may have potential applications in electronics, catalysis, and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid and to explore its potential applications in agriculture and other fields.

Synthesis Methods

{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been synthesized through a variety of methods, including the reaction between 4-fluorobenzaldehyde and thiosemicarbazide, followed by a cyclization reaction with acetic anhydride. Other methods include the reaction between 4-fluorobenzaldehyde and thiosemicarbazone, followed by a reaction with acetic anhydride and sulfuric acid. These methods have been optimized to produce high yields of {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid with minimal impurities.

Scientific Research Applications

{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceuticals, {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for various diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. In materials science, {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been used as a precursor for the synthesis of novel materials, including metal-organic frameworks and nanoparticles. In agriculture, {2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been shown to exhibit plant growth-promoting properties, making it a potential candidate for use as a fertilizer.

properties

IUPAC Name

2-[(2E)-2-[(E)-(4-fluorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c13-8-3-1-7(2-4-8)6-14-16-12-15-11(19)9(20-12)5-10(17)18/h1-4,6,9H,5H2,(H,17,18)(H,15,16,19)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXAJPBZKIEHEK-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

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